molecular formula C9H4F3N3 B11894645 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B11894645
M. Wt: 211.14 g/mol
InChI Key: TYJNIFIOUUHHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives. This method uses an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. The reaction occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of certain enzymes and proteins involved in disease pathways. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethyl group.

    5-Methylimidazo[1,2-a]pyridine-2-carbonitrile: A similar compound with a methyl group instead of a trifluoromethyl group.

    5-Chloroimidazo[1,2-a]pyridine-2-carbonitrile: A derivative with a chloro group.

Uniqueness

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-6(4-13)5-15(7)8/h1-3,5H

InChI Key

TYJNIFIOUUHHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.